molecular formula C22H23N3O2 B287060 1-methyl-N-[4-(4-methylbenzoyl)phenyl]-3-propyl-1H-pyrazole-5-carboxamide

1-methyl-N-[4-(4-methylbenzoyl)phenyl]-3-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B287060
M. Wt: 361.4 g/mol
InChI Key: YNGNRWRIHNQGCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-[4-(4-methylbenzoyl)phenyl]-3-propyl-1H-pyrazole-5-carboxamide, also known as MPP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of pyrazole carboxamides and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-methyl-N-[4-(4-methylbenzoyl)phenyl]-3-propyl-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to act as a selective COX-2 inhibitor, reducing the production of prostaglandins and other inflammatory mediators. This compound has also been found to activate the cannabinoid receptor CB2, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective effects. In addition, this compound has been found to reduce oxidative stress and improve mitochondrial function, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-methyl-N-[4-(4-methylbenzoyl)phenyl]-3-propyl-1H-pyrazole-5-carboxamide in lab experiments is its potent analgesic and anti-inflammatory effects, which make it a useful tool for studying pain and inflammation. However, this compound has been found to exhibit some cytotoxic effects, particularly at high concentrations, which may limit its use in certain types of experiments.

Future Directions

There are several potential future directions for research on 1-methyl-N-[4-(4-methylbenzoyl)phenyl]-3-propyl-1H-pyrazole-5-carboxamide. One area of interest is the development of this compound analogs with improved potency and selectivity for COX-2 inhibition. Another area of interest is the study of this compound's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on other physiological systems.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its potent analgesic and anti-inflammatory effects, as well as its neuroprotective properties. While this compound has some limitations, it remains a valuable tool for studying pain, inflammation, and neurodegenerative diseases. Further research is needed to fully understand the potential of this compound and its analogs for the treatment of various diseases.

Synthesis Methods

1-methyl-N-[4-(4-methylbenzoyl)phenyl]-3-propyl-1H-pyrazole-5-carboxamide can be synthesized using a multistep process that involves the reaction of 4-methylbenzoyl chloride with 4-bromoaniline to form 4-(4-methylbenzoyl)aniline. This compound is then reacted with 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid to form this compound. The purity of the compound can be increased by recrystallization using a suitable solvent.

Scientific Research Applications

1-methyl-N-[4-(4-methylbenzoyl)phenyl]-3-propyl-1H-pyrazole-5-carboxamide has been used in a wide range of scientific research studies, including studies on the central nervous system, cardiovascular system, and cancer. It has been found to exhibit potent analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of chronic pain. This compound has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

2-methyl-N-[4-(4-methylbenzoyl)phenyl]-5-propylpyrazole-3-carboxamide

InChI

InChI=1S/C22H23N3O2/c1-4-5-19-14-20(25(3)24-19)22(27)23-18-12-10-17(11-13-18)21(26)16-8-6-15(2)7-9-16/h6-14H,4-5H2,1-3H3,(H,23,27)

InChI Key

YNGNRWRIHNQGCZ-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C)C

Canonical SMILES

CCCC1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C)C

solubility

2.7 [ug/mL]

Origin of Product

United States

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